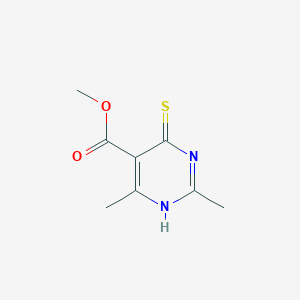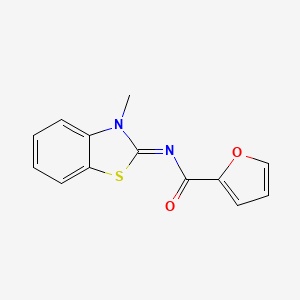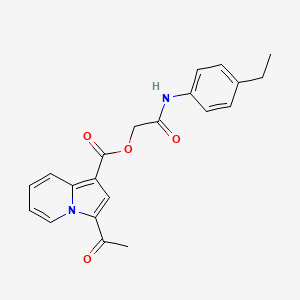![molecular formula C19H19NO3S2 B2743408 N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-phenoxypropanamide CAS No. 2097890-90-7](/img/structure/B2743408.png)
N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-phenoxypropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-Bithiophene is an organic compound. It is a colorless solid, although commercial samples are often greenish . It is the most common of the three isomers with formula (C4H3S)2 .
Synthesis Analysis
2,2’-Bithiophene and thieno[3,2-b]thiophene were polymerized separately with bis(2,3-dialkylthienyl)benzo[1,2-b:4,5-b’]dithiophene by Stille coupling reactions to afford new conjugated polymer PBDTT-2T and PBDTT-TT .Molecular Structure Analysis
The polymers showed band gaps about 1.90 eV and the highest occupied molecular orbital (HOMO) energy levels below −5.20 eV .Chemical Reactions Analysis
The compound is typically prepared by cross-coupling starting from 2-halo thiophenes .Physical And Chemical Properties Analysis
2,2’-Bithiophene has a molar mass of 166.26 g·mol−1 . It has a melting point of 31.1 °C and a boiling point of 260 °C .Applications De Recherche Scientifique
Corrosion Inhibition
Compounds containing bithiophene units have been investigated for their corrosion inhibition properties. For example, a study by Leçe et al. (2008) examined the inhibitive effect of Schiff base compounds containing oxygen, nitrogen, and sulfur donors on mild steel in HCl solution. The study found that these compounds exhibit significant inhibitor properties, with TMP showing the highest efficiency at 97% (Leçe, Emregül, & Atakol, 2008).
Photovoltaic Applications
Research on bithiophene derivatives has also extended to photovoltaic applications. For instance, Yun et al. (2013) synthesized polymers based on N-substituted phenothiazine and benzothiadiazole for organic photovoltaic cells. The study demonstrated that these polymers possess significant potential for improving power conversion efficiency in photovoltaic devices (Yun, Yoo, Heo, Song, Moon, Woo, & Park, 2013).
Antibacterial and Antifungal Properties
Compounds with bithiophene structures have been associated with antibacterial and antifungal activities. A study by Limban et al. (2011) synthesized and characterized new thiourea derivatives, demonstrating their interaction with bacterial cells. The results highlighted the potential of these derivatives as novel antimicrobial agents with significant activity against biofilm-forming bacteria (Limban, Marutescu, & Chifiriuc, 2011).
Polymer Science
The inclusion of bithiophene units in polymer chains has been explored for creating materials with enhanced mechanical and electronic properties. Ding et al. (2000) reported on the synthesis and properties of a mechanically strong poly(bithiophene) composite polymer, highlighting its potential for various applications due to its excellent mechanical strength and semiconducting properties (Ding, Price, Ralph, & Wallace, 2000).
Safety and Hazards
Mécanisme D'action
Target of Action
Compounds based on the 2,2’-bithiophene core have been studied for their potential use as hole-transport materials (htms) for perovskite solar cells (pscs) .
Mode of Action
It can be inferred that the compound interacts with its targets (potentially htms) to facilitate the transport of holes (positive charges) in pscs . The exact interaction and resulting changes would depend on the specific structure and properties of the compound.
Biochemical Pathways
In the context of pscs, the compound would likely play a role in the photovoltaic process, facilitating the transport of charges generated by the absorption of light .
Result of Action
In the context of pscs, the compound’s action would likely result in improved charge transport and potentially enhanced efficiency of the solar cells .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, in the context of PSCs, factors such as light intensity, temperature, and the presence of other materials in the solar cell can affect the compound’s performance . .
Propriétés
IUPAC Name |
N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]-2-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3S2/c1-13(23-14-6-3-2-4-7-14)19(22)20-12-15(21)16-9-10-18(25-16)17-8-5-11-24-17/h2-11,13,15,21H,12H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUEWMRSNDVKNSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(C1=CC=C(S1)C2=CC=CS2)O)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,6-dimethyl-3-phenyl-N-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2743325.png)

![2-((6-isopropyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(3-nitrophenyl)acetamide](/img/no-structure.png)
![1-(3,5-dimethylphenyl)-3-(2-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2743330.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxybenzamide](/img/structure/B2743332.png)



![2-{4-[(4-Methoxyphenyl)methyl]-4-methyl-2,5-dioxoimidazolidin-1-yl}acetonitrile](/img/structure/B2743338.png)
![6-fluoro-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B2743340.png)
![Ethyl 2-[(4-{[cyclohexyl(methyl)amino]sulfonyl}benzoyl)amino]-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2743343.png)


